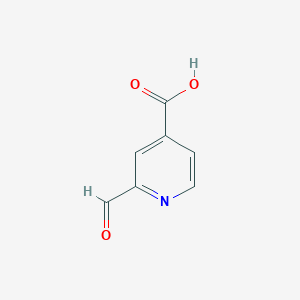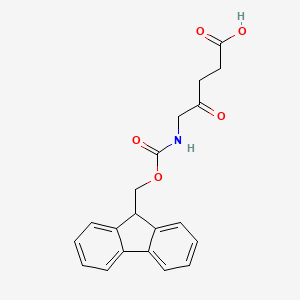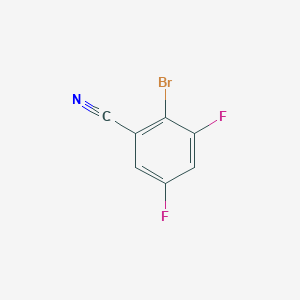
4-溴-3,5-二氯苯甲醛
描述
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . This method yields products with high degrees of polymerization and solubility, indicating that similar methods could potentially be applied to synthesize derivatives of 4-Bromo-3,5-dichlorobenzaldehyde. Additionally, the synthesis of 4-chlorobenzaldehyde through the Sommelet reaction suggests that halogenated benzaldehydes can be synthesized with high yields under optimized conditions .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes and their derivatives is often characterized using techniques such as NMR, GPC, and osmometry . Single-crystal X-ray diffraction is also used to determine the supramolecular architectures of molecular adducts, as seen in the study of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be applied to analyze the molecular structure of 4-Bromo-3,5-dichlorobenzaldehyde and its complexes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by their functional groups and molecular structure. For example, the solubility of poly(para-phenylene) derivatives is enhanced by the presence of alkyl side chains . The introduction of bromine and chlorine atoms into the benzaldehyde structure could affect properties such as melting point, boiling point, and reactivity. The supramolecular assemblies formed by halogenated benzaldehydes with N-donor compounds demonstrate the potential for hydrogen bonding and molecular recognition .
科学研究应用
对映选择性合成
陈、周、谭和杨(2012年)的研究概述了一种合成3,4-二氢异香豆素的对映选择性方法。该方法涉及苯乙烯型羧酸的溴环化,导致形成3-溴-3,4-二氢异香豆素。这些化合物可作为各种二氢异香豆素衍生物的多功能构建块,在有机化学和潜在的生物应用中至关重要 (Chen, Zhou, Tan, & Yeung, 2012)。
抗菌活性
JagadeeshPrasad等人(2015年)对新型异噁唑衍生物的合成和抗菌评价进行了研究。这包括一个过程,其中4-甲基硫代苯甲醛被转化为二溴代丙酮酮,随后转化为异噁唑,表现出有希望的抗菌活性 (JagadeeshPrasad, Laxmana, Holla, Kumari, & Chaluvaiah, 2015)。
分子配体和金属盐结合
王、威尔逊、布莱克、科林森、塔斯克和施罗德(2006年)描述了一种将功能臂附加到水杨醛上的方法,包括3-溴甲基-5-t-叔丁基水杨醛。这种方法在制备用作金属盐受体的异二咪唑配体中具有重要意义,突出了卤代醛在配位化学中的作用 (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006)。
卤甲基化反应
Martinu和Dailey(2006年)的研究集中在1-氯-3-苯基二氮烯的反应性上,探索形成各种溴代和氯代二氮烯的反应。他们的发现与理解卤代化合物的反应性相关,包括在有机合成中的4-溴-3,5-二氯苯甲醛 (Martinu & Dailey, 2006)。
卤化和肾毒性研究
洪、阿内斯蒂斯、亨德森和兰金(2000年)研究了卤苯胺,包括3,5-二卤苯胺异构体的肾毒性效应。他们的研究提供了关于卤代化合物生物效应的见解,这可能延伸到理解类似4-溴-3,5-二氯苯甲醛化合物的影响 (Hong, Anestis, Henderson, & Rankin, 2000)。
安全和危害
4-Bromo-3,5-dichlorobenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-bromo-3,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAOUCJQYRVMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302639 | |
| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorobenzaldehyde | |
CAS RN |
120077-80-7 | |
| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




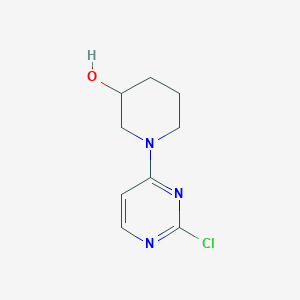

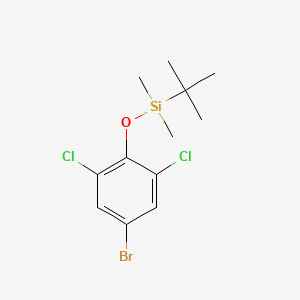



![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

